![molecular formula C7H7BrFNO2S B2682969 (4-Bromo-2-fluorophenyl)methanesulfonamide CAS No. 1182994-29-1](/img/structure/B2682969.png)
(4-Bromo-2-fluorophenyl)methanesulfonamide
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Overview
Description
“(4-Bromo-2-fluorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7BrFNO2S and a molecular weight of 268.1 . It is typically available in powder form .
Synthesis Analysis
The synthesis of “(4-Bromo-2-fluorophenyl)methanesulfonamide” involves several steps. One method involves the use of 2-Nitroaniline, CuSO4·5H2O, NaBr, and Na2S2O8 . Another method involves the use of N-bromosuccinimide and CH2Cl2 .
Molecular Structure Analysis
The InChI code for “(4-Bromo-2-fluorophenyl)methanesulfonamide” is 1S/C7H7BrFNO2S/c8-6-2-1-5 (7 (9)3-6)4-13 (10,11)12/h1-3H,4H2, (H2,10,11,12) .
Scientific Research Applications
Friedel–Crafts-Type Alkylation
(4-Bromo-2-fluorophenyl)methanesulfonamide related compounds, such as Bromodifluoro(phenylsulfanyl)methane, have been utilized in Friedel–Crafts-type alkylation reactions through α-fluorocarbocations with activated aromatic compounds. This method has facilitated the synthesis of thioesters, benzophenones, and xanthone derivatives, highlighting its applicability in the synthesis of naturally occurring compounds (Kuhakarn et al., 2011).
Palladium-Catalyzed Monofluoromethylation
Palladium-catalyzed monofluoromethylation using related reagents such as fluorobis(phenylsulfonyl)methane (FBSM) has led to the creation of previously unknown monofluoromethylated allenes. These compounds serve as isosteres for biologically attractive allenic alcohols, demonstrating the method's potential in medicinal chemistry and drug design (Ogasawara et al., 2009).
Mild Pd-Catalyzed N-Arylation
The mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles with aryl bromides and chlorides has been reported. This approach eliminates concerns over genotoxic impurities that can arise from traditional methods, showcasing its importance in the development of safer pharmaceuticals (Rosen et al., 2011).
Synthesis of Fluorinated Beta-Ketosulfones
An efficient methodology for preparing alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes via nucleophilic fluoroalkylation has been developed. This process yields alpha,alpha-difluoro-beta-ketosulfones, alpha-monofluoro-beta-ketosulfones, and alpha-fluoro disulfones in excellent yields, highlighting its utility in synthesizing fluorinated organic compounds with potential applications in pharmaceuticals and agrochemicals (Ni et al., 2009).
Safety and Hazards
“(4-Bromo-2-fluorophenyl)methanesulfonamide” is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding inhalation, ingestion, and skin contact, and using protective clothing and eye protection .
properties
IUPAC Name |
(4-bromo-2-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKLLSKEJDSZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-fluorophenyl)methanesulfonamide |
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